Quinoline-3-sulfonyl chloride
Overview
Description
Synthesis Analysis
Quinoline-3-sulfonyl chloride can be synthesized through several methods, including the copper-catalyzed C-H bond activation of quinoline N-oxides using aryl sulfonyl chlorides (Wu et al., 2013), and the copper-catalyzed electrophilic cyclization of N-propargylamines (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoline-3-sulfonyl chloride derivatives can be analyzed through various chemical synthesis methods, which demonstrate the compound's versatility in forming different sulfonylated quinolines under mild conditions, such as those described by Patel et al. (2022), where sodium tert-butyldimethyl silyloxymethylsulfinate was reacted with quinoline N-oxides (Patel et al., 2022).
Chemical Reactions and Properties
Quinoline-3-sulfonyl chloride undergoes various chemical reactions, including sulfonylation of aminoquinolines via copper catalysis (Liang et al., 2015) and coupling with haloquinolines in water to form sulfonylated quinolines (Bao et al., 2019).
Physical Properties Analysis
The physical properties of quinoline-3-sulfonyl chloride derivatives, such as solubility, crystallinity, and melting point, can be influenced by the specific synthesis methods and the nature of the substituents attached to the quinoline ring. The synthesis methods described provide insights into the compound's physical properties through the reaction conditions and product yields.
Chemical Properties Analysis
The chemical properties of quinoline-3-sulfonyl chloride derivatives, including reactivity, stability, and functional group compatibility, can be understood through the variety of reactions they undergo. For example, the copper-catalyzed deoxygenative C2-sulfonylation reaction described by Du et al. (2016) showcases the compound's reactivity and the potential for forming diverse sulfonylated quinoline derivatives (Du et al., 2016).
Scientific Research Applications
Organic Synthesis and Drug Discovery : A method using iodine-mediated sulfonylation of quinoline N-oxides for synthesizing 2-sulfonyl quinoline derivatives is useful in organic synthesis and drug discovery due to its mild and metal-free nature (Fu et al., 2017).
Chelation-Assisted C-H Arylation : A novel chelation-assisted C-H arylation reaction of benzo[h]quinoline with arylsulfonyl chlorides demonstrates broad substrate scope and functional group tolerance, making it potentially significant for organic synthesis (Xu et al., 2022).
Antimicrobial Activity : Sulfonyl derivatives of 1,2-dihydroisoquinolines and 1,2-dihydroquinolines show promising antimicrobial activity against various bacteria and fungi (Sidorenko et al., 1979).
Anti-Inflammatory Agents : Sulfonamide and sulphonyl ester derivatives of quinoline exhibit potential as non-acidic, non-steroidal, anti-inflammatory agents, with some compounds showing activity comparable to ibuprofen (Bano et al., 2020).
Copper-Catalyzed Synthesis : Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides leads to compounds with a wide range of functional groups, demonstrating its utility in synthesis (Liang et al., 2015).
Fluorescent Indicators : Quinoline derivatives, substituted with electron-donating groups, are used in chloride-sensitive fluorescent indicators for biological applications, with fluorescence lifetimes greater than 15 ns (Krapf et al., 1988).
Anticancer Research : Certain quinoline-based compounds, including those with sulfonyl groups, show promise in anticancer research. For example, compound 5 exhibits potential as a lead structure for developing NF-κB inhibitors against hepatocellular carcinoma (Chung et al., 2018).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
quinoline-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAXLHSQUHPTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627503 | |
Record name | Quinoline-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-sulfonyl chloride | |
CAS RN |
159182-40-8 | |
Record name | Quinoline-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.